molecular formula C7H7ClN2O2 B3021258 Ethyl 6-chloropyridazine-3-carboxylate CAS No. 75680-92-1

Ethyl 6-chloropyridazine-3-carboxylate

Cat. No. B3021258
CAS RN: 75680-92-1
M. Wt: 186.59 g/mol
InChI Key: GVSVPKDEHFOXSW-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyridazine-3-carboxylate, also known as Ethyl-6-chloronicotinate, is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen atom in its ring .


Synthesis Analysis

The synthesis of Ethyl 6-chloropyridazine-3-carboxylate involves direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloropyridazine-3-carboxylate was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The InChIKey of the compound is GVSVPKDEHFOXSW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 6-chloropyridazine-3-carboxylate undergoes direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 .


Physical And Chemical Properties Analysis

Ethyl 6-chloropyridazine-3-carboxylate has a molecular weight of 186.59 g/mol . It has a topological polar surface area of 52.1 Ų . The compound is white to off-white in color and appears in crystalline powder form . Its melting point ranges from 148°C to 153°C .

Scientific Research Applications

Drug Molecule Research

Imidazo[1,2-b]pyridazine derivatives, which include Ethyl 6-chloropyridazine-3-carboxylate, have good biological activity and have been widely studied in drug molecules . They are diverse in variety and structure, and show different biological activities and pharmacological properties .

Antifungal Applications

These compounds have demonstrated antifungal properties, making them valuable in the development of new antifungal drugs .

Anti-Diabetes Applications

Imidazo[1,2-b]pyridazine derivatives have shown potential in the treatment of diabetes .

Antiparasitic Applications

These compounds have been found to have antiparasitic properties, which could be useful in the development of new antiparasitic drugs .

Anti-Inflammatory Applications

They have also demonstrated anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory diseases .

Anti-Proliferative Activity

These compounds have shown anti-proliferative activity, which could be beneficial in the development of new cancer treatments .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also act as acetylcholinesterase inhibitors . This suggests potential applications in the treatment of diseases like Alzheimer’s, where acetylcholinesterase inhibitors are commonly used.

Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites

These derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This suggests potential applications in neurological research and the development of new neurological drugs.

In addition to these applications, Ethyl 6-chloropyridazine-3-carboxylate has extensive research value and application potential in the pharmaceutical and chemical industries . It’s also used in laboratory chemicals and potentially in food, drug, pesticide or biocidal product use .

Safety and Hazards

Ethyl 6-chloropyridazine-3-carboxylate is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While the exact future directions for Ethyl 6-chloropyridazine-3-carboxylate are not specified in the available literature, related compounds have been used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . They have also been used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .

properties

IUPAC Name

ethyl 6-chloropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSVPKDEHFOXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438516
Record name Ethyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloropyridazine-3-carboxylate

CAS RN

75680-92-1
Record name Ethyl 6-chloro-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound resulting from Example 170B was chlorinated by the procedure described by Overend and Wiggins, J. Chem. Soc. 239 (1947) to give 4-chloro-6-methylpyridazine. 1H NMR (CDCl3, 300 MHz) δ 2.70 (s, 3H), 7.35 (d, 1H), 7.45 (d, 1H). MS (DCl/NH3) m/e 129/131 (M+H)+, 146/148 (M+H+NH3)+. The chloro-compound was oxidized by the procedure of Horner et al., J.Chem. Soc. 2195 (1948) to give 4-chloropyridazine-6-carboxylic acid. 1H NMR (CD3OD, 300 MHz) δ 7.95 (d, 1H), 8.30 (d, 1H). MS (FAB) m/e 159/161 (M+H)+. The carboxylic acid (243 mg, 1.53 mmol) was dissolved in ~15 mL of ethanol and treated with 24 mg (0.2 mmol) of dimethylaminopyridine (DMAP) followed by 324 mg (1.69 mmol) 1-(3-dimethylaminopropyl-3-ethylcarbodiimide hydrochloride (EDCl). The reaction was stirred at ambient temperature for 4 hours and then worked up by the procedure described in Example 166A. The crude product was purified by flash chromatography on silica gel to give 150 mg (52%) of the title compound as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H). MS (DCl/NH3) m/e 187/189 (M+H)+, 204/206 (M+H+NH3)+.
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52%

Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxypyridazine-6-carboxylate [22.00 g, 0.13 mol, prepared from 3-hydroxypyridazine-6-carboxylic acid according to the procedure of Libermann, D. and Rouaix, A. (Bull. Soc. Chim . Fr. 1959, 1793-1798)] and phosphorous oxychloride (122 mL, 1.31 mol) were heated at 110° C. (via an oil bath) for 1 h. The mixture was cooled and concentrated under reduced pressure, which removed the excess phosphorous oxychloride. The residue was dissolved into chloroform, cooled, and carefully washed with saturated sodium bicarbonate solution. The chloroform extract was dried (MgSO4) , filtered, concentrated and recrystallized from ethyl acetate-diisopropyl ether to afford ethyl 6-chloro-3-pyridazinecarboxylate as tan needles, mp 145°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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